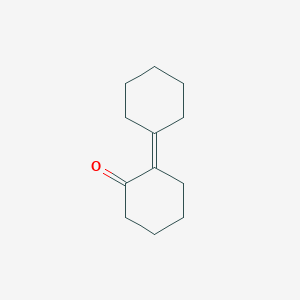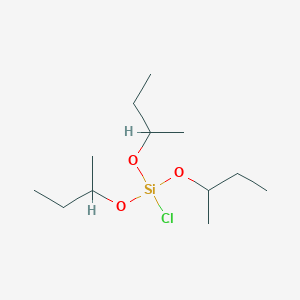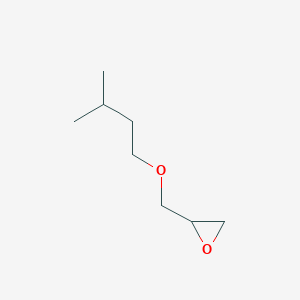
((Isopentyloxy)methyl)oxirane
Übersicht
Beschreibung
((Isopentyloxy)methyl)oxirane, also known as IPOM, is a chemical compound that belongs to the class of epoxides. It is a colorless liquid with a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. IPOM is used in various scientific research applications due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of ((Isopentyloxy)methyl)oxirane is not fully understood, but it is believed to involve the formation of covalent bonds with nucleophilic groups in biological molecules, such as proteins and DNA. This covalent bonding can lead to the inhibition of enzymatic activity and the disruption of cellular processes, which can ultimately lead to cell death. The exact mechanism of action of ((Isopentyloxy)methyl)oxirane is still being studied, and further research is needed to fully understand its biological effects.
Biochemische Und Physiologische Effekte
((Isopentyloxy)methyl)oxirane has been shown to have various biochemical and physiological effects, such as cytotoxicity, genotoxicity, and mutagenicity. ((Isopentyloxy)methyl)oxirane has been shown to induce DNA damage and cell cycle arrest in cancer cells, which can ultimately lead to cell death. Additionally, ((Isopentyloxy)methyl)oxirane has been shown to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((Isopentyloxy)methyl)oxirane in lab experiments include its low cost, ease of synthesis, and versatility. ((Isopentyloxy)methyl)oxirane can be modified to produce derivatives with different properties and characteristics, which makes it a useful compound for various scientific research applications. However, ((Isopentyloxy)methyl)oxirane also has some limitations, such as its potential toxicity and the need for proper handling and disposal procedures.
Zukünftige Richtungen
There are many future directions for the use of ((Isopentyloxy)methyl)oxirane in scientific research. One possible direction is the development of new ((Isopentyloxy)methyl)oxirane derivatives with improved properties and characteristics, such as increased potency and selectivity. Additionally, ((Isopentyloxy)methyl)oxirane derivatives could be used in the development of new materials with improved mechanical and thermal properties. Further research is also needed to fully understand the mechanism of action of ((Isopentyloxy)methyl)oxirane and its biological effects, which could lead to the development of new drugs and therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
((Isopentyloxy)methyl)oxirane has been used in various scientific research applications, such as in the development of new drugs and materials. ((Isopentyloxy)methyl)oxirane is a versatile compound that can be modified to produce derivatives with different properties and characteristics. For example, ((Isopentyloxy)methyl)oxirane derivatives have been used in the development of anticancer drugs, antimicrobial agents, and antiviral drugs. Additionally, ((Isopentyloxy)methyl)oxirane derivatives have been used in the synthesis of polymers and coatings with improved mechanical properties and thermal stability.
Eigenschaften
CAS-Nummer |
15965-97-6 |
|---|---|
Produktname |
((Isopentyloxy)methyl)oxirane |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-(3-methylbutoxymethyl)oxirane |
InChI |
InChI=1S/C8H16O2/c1-7(2)3-4-9-5-8-6-10-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
YGOZVDCPBOZJMK-UHFFFAOYSA-N |
SMILES |
CC(C)CCOCC1CO1 |
Kanonische SMILES |
CC(C)CCOCC1CO1 |
Andere CAS-Nummern |
15965-97-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

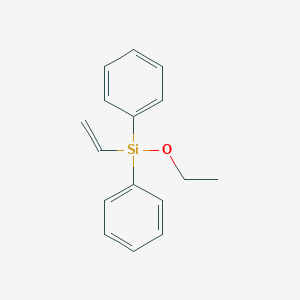
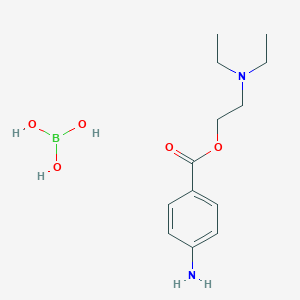
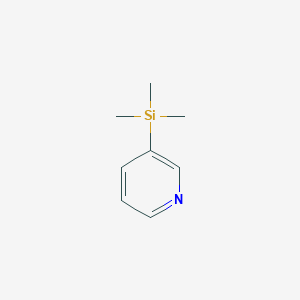
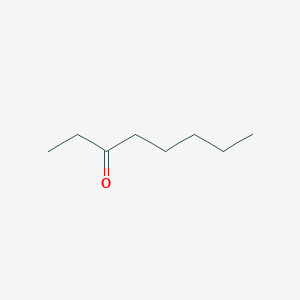
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)
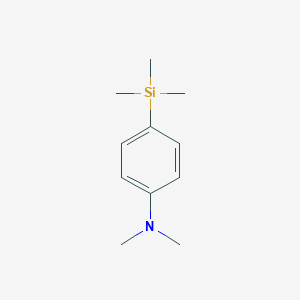
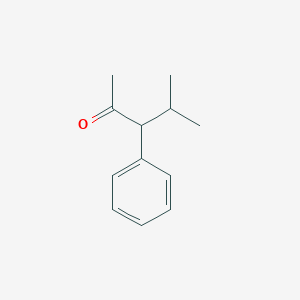
![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)
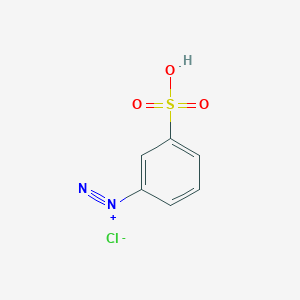
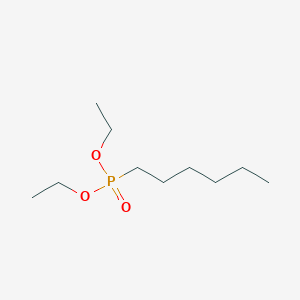
![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)
